molecular formula C10H12N2O4 B14286615 1-(2-Methyl-1-nitropropyl)-4-nitrobenzene CAS No. 126661-11-8

1-(2-Methyl-1-nitropropyl)-4-nitrobenzene

Cat. No.: B14286615
CAS No.: 126661-11-8
M. Wt: 224.21 g/mol
InChI Key: OHWMTRWFCYVALB-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-nitropropyl)-4-nitrobenzene is an organic compound characterized by the presence of nitro groups attached to both the benzene ring and the aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1-nitropropyl)-4-nitrobenzene typically involves the nitration of 2-methyl-1-nitropropane followed by a Friedel-Crafts alkylation reaction with nitrobenzene. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the Friedel-Crafts alkylation utilizes aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1-nitropropyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens or sulfonic acids in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1-(2-Methyl-1-nitropropyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-nitropropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Properties

CAS No.

126661-11-8

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

1-(2-methyl-1-nitropropyl)-4-nitrobenzene

InChI

InChI=1S/C10H12N2O4/c1-7(2)10(12(15)16)8-3-5-9(6-4-8)11(13)14/h3-7,10H,1-2H3

InChI Key

OHWMTRWFCYVALB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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